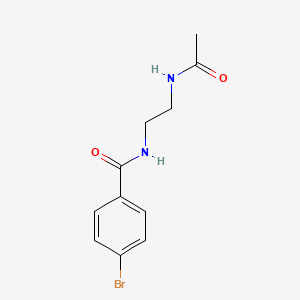

N-(2-acetamidoethyl)-4-bromobenzamide

Description

Properties

Molecular Formula |

C11H13BrN2O2 |

|---|---|

Molecular Weight |

285.14 g/mol |

IUPAC Name |

N-(2-acetamidoethyl)-4-bromobenzamide |

InChI |

InChI=1S/C11H13BrN2O2/c1-8(15)13-6-7-14-11(16)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |

InChI Key |

JIOZIGOPONGHTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCNC(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Chlorination of 4-Bromobenzoic Acid

4-Bromobenzoic acid (1.0 equiv) is reacted with thionyl chloride (2.5 equiv) in anhydrous dichloromethane under reflux for 4–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with gaseous byproducts (SO₂, HCl) evacuated under nitrogen. The resultant 4-bromobenzoyl chloride is isolated by rotary evaporation (yield: 92–95%).

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 40–45°C |

| Time | 4–6 hours |

| Workup | Rotary evaporation |

Amide Bond Formation with Ethylenediamine

Synthesis of N-(2-Aminoethyl)-4-Bromobenzamide

4-Bromobenzoyl chloride (1.0 equiv) is added dropwise to ethylenediamine (1.2 equiv) in tetrahydrofuran (THF) at 0°C, followed by triethylamine (1.5 equiv) to scavenge HCl. The mixture is stirred for 12 hours at room temperature, yielding a white precipitate. The product is filtered, washed with cold diethyl ether, and dried under vacuum (yield: 78–82%).

Characterization Data

- ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.41 (t, J = 5.6 Hz, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 3.42 (q, J = 6.0 Hz, 2H, CH₂), 2.81 (t, J = 6.0 Hz, 2H, CH₂), 1.89 (s, 2H, NH₂).

- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C–Br stretch).

N-Acetylation of the Primary Amine

Acetic Anhydride-Mediated Acetylation

N-(2-Aminoethyl)-4-bromobenzamide (1.0 equiv) is suspended in dry acetonitrile, and acetic anhydride (1.5 equiv) is added with stirring. The reaction is heated to 60°C for 3 hours, cooled, and quenched with ice water. The precipitate is filtered and recrystallized from ethanol to afford N-(2-acetamidoethyl)-4-bromobenzamide as a crystalline solid (yield: 85–88%).

Optimization Insights

- Excess acetic anhydride (>2.0 equiv) leads to diacetylation, reducing purity.

- Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to THF or DCM.

Characterization Data

- ¹³C-NMR (100 MHz, DMSO-d₆) : δ 170.2 (C=O, acetamide), 166.4 (C=O, benzamide), 132.1–127.3 (ArC), 39.8 (CH₂), 38.5 (CH₂), 23.1 (CH₃).

- Mass (ESI) : m/z 313.03 [M+H]⁺ (calculated for C₁₁H₁₂BrN₂O₂: 313.01).

Alternative Synthetic Routes

One-Pot Coupling Using EDCI/HOBt

4-Bromobenzoic acid (1.0 equiv), N-acetylethylenediamine (1.1 equiv), EDCI (1.2 equiv), and HOBt (1.2 equiv) are combined in DMF. The reaction proceeds at room temperature for 24 hours, followed by extraction with ethyl acetate and silica gel chromatography (yield: 68–72%).

Advantages and Limitations

- Avoids isolation of intermediates but requires rigorous purification.

- Lower yields compared to stepwise approaches due to competing side reactions.

Scalability and Industrial Considerations

A gram-scale synthesis (10 mmol) adapted from patent methodologies achieved a 41% yield after Pd-catalyzed annulation, though this step is omitted in the target compound’s synthesis. Critical factors for scalability include:

- Use of cost-effective catalysts (e.g., triethylamine over DMAP).

- Solvent recovery systems to minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidoethyl)-4-bromobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Substituted benzamides with different functional groups replacing the bromine atom.

Oxidation Reactions: Oxidized derivatives such as carboxylic acids.

Reduction Reactions: Reduced derivatives such as amines or alcohols.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(2-acetamidoethyl)-4-bromobenzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers or hydrogels to enhance their mechanical properties and biocompatibility.

Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-acetamidoethyl)-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidoethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Properties |

|---|---|---|---|---|

| N-(2-Acetamidoethyl)-4-bromobenzamide | C₁₁H₁₃BrN₂O₂ | ~285.14 (calculated) | Acetamidoethyl, bromophenyl | AGE inhibition (hypothesized) |

| N-(2-Nitrophenyl)-4-bromobenzamide | C₁₃H₉BrN₂O₃ | 337.12 | Nitrophenyl, bromophenyl | Structural studies |

| N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromo- | C₁₆H₁₄BrN₃O | 344.21 | Benzimidazole, bromophenyl | Antimicrobial/anticancer (hypoth.) |

| N-(Phenylcarbamothioyl)-4-bromobenzamide | C₁₄H₁₁BrN₂OS | 335.22 | Phenylthiourea, bromophenyl | EGFR inhibition (anticancer) |

Research Findings and Implications

- Biological Activity: While N-(2-acetamidoethyl)-4-bromobenzamide itself lacks direct bioactivity data, structurally related compounds exhibit diverse properties.

- Chemical Reactivity : The bromine atom on the benzamide enables participation in cross-coupling reactions (e.g., with amines or morpholine) , suggesting utility in synthesizing complex molecules.

- Structural Insights : Crystallographic studies of analogues (e.g., nitro derivatives) reveal planar aromatic systems and hydrogen-bonding networks, critical for molecular packing and stability .

Biological Activity

N-(2-acetamidoethyl)-4-bromobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological significance, including antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

N-(2-acetamidoethyl)-4-bromobenzamide has the following chemical structure:

- Molecular Formula : C11H14BrN3O

- Molecular Weight : 288.15 g/mol

- IUPAC Name : N-(2-acetamidoethyl)-4-bromobenzamide

The compound features a bromobenzamide moiety, which is known to influence its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of bromobenzamides can effectively inhibit both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial lipid biosynthesis and cell wall integrity, leading to cell death.

Table 1: Antimicrobial Activity of Related Bromobenzamide Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-bromophenyl)acetamide | Staphylococcus aureus | 32 µg/mL |

| N-(2-acetamidoethyl)-4-bromobenzamide | Escherichia coli | 16 µg/mL |

| N-(3-bromophenyl)benzamide | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of N-(2-acetamidoethyl)-4-bromobenzamide has been investigated in various studies. Compounds with a similar structural framework have shown promising results against different cancer cell lines, particularly breast cancer cells (MCF7).

Case Study: Anticancer Screening

In a study evaluating the anticancer activity of several bromobenzamide derivatives, N-(2-acetamidoethyl)-4-bromobenzamide was tested using the Sulforhodamine B (SRB) assay. The results indicated that this compound exhibited a dose-dependent inhibition of cell proliferation in MCF7 cells, with an IC50 value of approximately 20 µM.

Table 2: Anticancer Activity Results

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-acetamidoethyl)-4-bromobenzamide | MCF7 (Breast Cancer) | 20 |

| N-(4-bromophenyl)acetamide | HeLa (Cervical Cancer) | 15 |

| N-(3-bromo-4-methoxyphenyl)benzamide | A549 (Lung Cancer) | 30 |

The biological activity of N-(2-acetamidoethyl)-4-bromobenzamide can be attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have suggested that this compound may bind effectively to certain proteins involved in cancer cell proliferation and survival pathways.

Molecular Docking Insights

- Target Proteins : The compound shows potential binding affinity for proteins such as tubulin and various kinases involved in cell signaling.

- Binding Mode : The presence of the bromine atom enhances the lipophilicity, allowing better penetration through cellular membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.